Methyl 2-(4-bromo-2-fluorophenyl)acetate
Overview
Description
Methyl 2-(4-bromo-2-fluorophenyl)acetate is an organic compound with the molecular formula C9H8BrFO2 and a molecular weight of 247.06 g/mol . It is a colorless to yellow liquid that is used in various chemical reactions and research applications. The compound is known for its unique structure, which includes a bromine and fluorine atom attached to a phenyl ring, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(4-bromo-2-fluorophenyl)acetate can be synthesized through several methods. One common method involves the esterification of 4-bromo-2-fluorophenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-bromo-2-fluorophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium) are commonly used.
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether), and controlled temperatures are typical conditions.
Major Products:
Substitution: Formation of substituted phenyl acetates.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 2-(4-bromo-2-fluorophenyl)acetate is utilized in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the development of potential therapeutic agents.
Industry: In the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of methyl 2-(4-bromo-2-fluorophenyl)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites may interact with cellular pathways, influencing biological processes such as signal transduction and gene expression .
Comparison with Similar Compounds
- Methyl 2-bromo-2-(4-fluorophenyl)acetate .
- Methyl 2-bromo-2-(3-methoxyphenyl)acetate .
- Methyl 2-bromo-2-(4-methoxyphenyl)acetate .
Uniqueness: Methyl 2-(4-bromo-2-fluorophenyl)acetate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This dual substitution imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in synthetic chemistry .
Biological Activity
Methyl 2-(4-bromo-2-fluorophenyl)acetate is an organic compound with notable structural features, including a bromine and fluorine substituent on a phenyl ring. This unique arrangement contributes to its potential biological activity, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, applications, and experimental findings.
This compound has the molecular formula C9H8BrF O2 and a molecular weight of approximately 247.06 g/mol. The presence of halogen substituents enhances its lipophilicity and may influence its interaction with biological targets. The synthesis of this compound typically involves several steps, which can include reactions such as nucleophilic substitution and elimination under controlled conditions to yield high specificity and purity.
Synthesis Overview:
- Reagents Used: Bromine, fluorine sources, acetates.
- Key Reactions: Suzuki coupling, nucleophilic substitution.
- Yield Optimization: Temperature and catalyst control are critical for maximizing yields.
Pharmacological Applications
This compound is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows it to participate in constructing complex molecules that may exhibit therapeutic effects. The compound has been investigated for its potential interactions with various biological receptors, particularly in the context of psychoactive compounds.
Potential Applications:
- Drug Development: Used as a building block for synthesizing new drugs.
- Biochemical Studies: Employed in enzyme-catalyzed reactions to elucidate metabolic pathways involving halogenated compounds.
Experimental Findings
Research has indicated that this compound may exhibit antimicrobial properties similar to other brominated phenolic compounds. A study highlighted its efficacy against various pathogens, suggesting that halogenated derivatives can enhance biological activity compared to their non-halogenated counterparts .
Additionally, its structural similarities with other compounds have been explored to assess variations in biological activity. For instance, analogs with different halogen substitutions were tested for their binding affinities at various receptors.
Comparative Analysis
The following table summarizes key comparative data on this compound and related compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C9H8BrF O2 | Unique bromo and fluoro substitutions |
Methyl 4-bromo-2-fluorobenzoate | C9H8BrF O2 | Similar structure; used in drug synthesis |
Methyl 2-bromo-2-(5-fluorophenyl)acetate | C9H8BrF O2 | Different position of fluorine; varied reactivity |
Methyl 3-(4-bromophenyl)-3-(methylamino)propanoate | C10H12BrN O2 | Different carbon chain length; varied activity |
Case Studies
- Antimicrobial Activity Study : A series of synthetic derivatives derived from this compound demonstrated promising antimicrobial activity against specific fungal strains. The results indicated that the presence of bromine significantly enhanced efficacy compared to non-halogenated analogs .
- Receptor Interaction Studies : Experimental assays involving radiolabeled binding studies showed that this compound exhibited significant binding affinity towards certain neuroreceptors, suggesting potential applications in treating neurological disorders.
Properties
IUPAC Name |
methyl 2-(4-bromo-2-fluorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGQCRUYARHQGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700138 | |
Record name | Methyl (4-bromo-2-fluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193290-19-6 | |
Record name | Methyl (4-bromo-2-fluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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